An In-depth Technical Guide to Ethyl 7-bromoheptanoate: Properties, Synthesis, and Analysis
An In-depth Technical Guide to Ethyl 7-bromoheptanoate: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromoheptanoate is a versatile bifunctional molecule, incorporating both an ester and a terminal alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and flavor and fragrance industries.[1] Its ability to undergo nucleophilic substitution at the bromine-bearing carbon and transformations at the ester group allows for the construction of more complex molecules. Notably, derivatives of this compound are precursors to pharmacologically active agents, such as bempedoic acid, a novel lipid-lowering drug.[2] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-bromoheptanoate, detailed experimental protocols for its synthesis and analysis, and insights into its relevance in drug development.
Physicochemical Properties
The physical and chemical characteristics of Ethyl 7-bromoheptanoate are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Identification and Structure
| Property | Value |
| IUPAC Name | ethyl 7-bromoheptanoate |
| Synonyms | 7-Bromoheptanoic acid ethyl ester |
| CAS Number | 29823-18-5 |
| Molecular Formula | C₉H₁₇BrO₂ |
| Molecular Weight | 237.13 g/mol |
| Canonical SMILES | CCOC(=O)CCCCCCBr |
| InChI | InChI=1S/C9H17BrO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8H2,1H3 |
| InChIKey | OOBFNDGMAGSNKA-UHFFFAOYSA-N |
Sources:[3]
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 112 °C at 5 mmHg |
| Melting Point | 29 °C |
| Density | 1.217 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.459 |
| Flash Point | 113 °C (closed cup) |
| Solubility | Insoluble in water, soluble in organic solvents. |
Sources:[4]
Chemical Properties and Reactivity
Ethyl 7-bromoheptanoate is a stable compound under normal conditions.[5] Its reactivity is primarily centered around the two functional groups: the ethyl ester and the primary alkyl bromide.
-
Nucleophilic Substitution : The terminal bromine atom is susceptible to displacement by a wide range of nucleophiles, making it a useful substrate for introducing a seven-carbon chain with a terminal ester functionality.
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Ester Hydrolysis : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 7-bromoheptanoic acid.
-
Transesterification : The ethyl group of the ester can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.
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Incompatibilities : It is incompatible with strong oxidizing agents.
Relevance in Drug Development: Precursor to Bempedoic Acid
A significant application of a derivative of Ethyl 7-bromoheptanoate, namely ethyl 7-bromo-2,2-dimethylheptanoate, is in the synthesis of bempedoic acid.[2] Bempedoic acid is a first-in-class ATP-citrate lyase (ACLY) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C).[6] It also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8] The dual mechanism of action of bempedoic acid makes it an important therapeutic agent for patients with hypercholesterolemia.
Bempedoic Acid Signaling Pathway
The following diagram illustrates the mechanism of action of bempedoic acid, highlighting its dual targets, ACLY and AMPK, in the context of lipid and glucose metabolism.
Caption: Mechanism of action of bempedoic acid.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl 7-bromoheptanoate.
Synthesis via Fischer Esterification
This protocol describes the synthesis of Ethyl 7-bromoheptanoate from 7-bromoheptanoic acid and ethanol (B145695) using an acid catalyst, a classic example of Fischer esterification.[9][10]
Materials:
-
7-bromoheptanoic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 7-bromoheptanoic acid and an excess of absolute ethanol (approximately 3-5 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.
-
Assemble a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Ethyl 7-bromoheptanoate.
Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica (B1680970) gel.[12]
Materials:
-
Crude Ethyl 7-bromoheptanoate
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product.[12]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The elution can be monitored by TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent under reduced pressure to yield purified Ethyl 7-bromoheptanoate.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of Ethyl 7-bromoheptanoate can be determined by reverse-phase HPLC.[14]
Instrumentation and Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[14]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added as a modifier.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of Ethyl 7-bromoheptanoate of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The purity of the sample can be calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Safety and Handling
Ethyl 7-bromoheptanoate is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Handle with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
Ethyl 7-bromoheptanoate is a valuable building block in organic synthesis with important applications in the pharmaceutical industry. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The information presented here is intended to be a valuable resource for researchers and scientists working with this compound, facilitating its effective use in their research and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl-2,2-dimethyl-7-bromoheptanoate:Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. Ethyl 7-bromoheptanoate | C9H17BrO2 | CID 122490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome [frontiersin.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ethyl 7-bromoheptanoate | SIELC Technologies [sielc.com]
